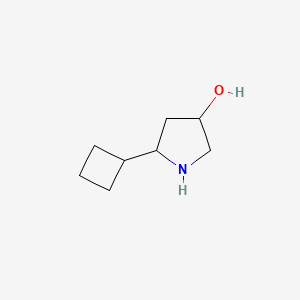
5-cyclobutylpyrrolidin-3-ol, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclobutylpyrrolidin-3-ol, mixture of diastereomers, is an organic compound that features a pyrrolidine ring substituted with a cyclobutyl group and a hydroxyl group. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. Diastereomers have different physical properties, such as melting points, boiling points, and densities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclobutylpyrrolidin-3-ol, mixture of diastereomers, typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a cyclobutyl-substituted amine with a suitable aldehyde or ketone, followed by reduction to form the pyrrolidine ring. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The separation of diastereomers can be achieved through techniques such as chromatography or recrystallization, which exploit the different physical properties of the diastereomers .
Chemical Reactions Analysis
Types of Reactions
5-cyclobutylpyrrolidin-3-ol, mixture of diastereomers, can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group with halogens.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclobutylpyrrolidinone, while reduction can produce cyclobutylpyrrolidine .
Scientific Research Applications
5-cyclobutylpyrrolidin-3-ol, mixture of diastereomers, has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-cyclobutylpyrrolidin-3-ol, mixture of diastereomers, involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutyl group can affect the compound’s lipophilicity and membrane permeability, impacting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
Cyclobutylpyrrolidine: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
Cyclobutylpyrrolidinone: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical behavior.
Cyclobutylpyrrolidinol: Similar structure but with different stereochemistry, affecting its physical and chemical properties
Uniqueness
5-cyclobutylpyrrolidin-3-ol, mixture of diastereomers, is unique due to its specific combination of functional groups and stereochemistry. The presence of both a cyclobutyl group and a hydroxyl group, along with the mixture of diastereomers, gives it distinct physical and chemical properties that can be exploited in various applications .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
5-cyclobutylpyrrolidin-3-ol |
InChI |
InChI=1S/C8H15NO/c10-7-4-8(9-5-7)6-2-1-3-6/h6-10H,1-5H2 |
InChI Key |
NIDYLFCJRMCHGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2CC(CN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


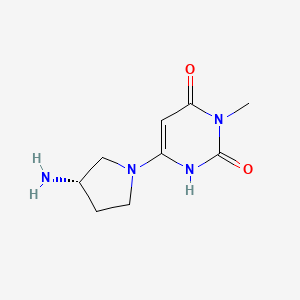
![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine](/img/structure/B13474638.png)
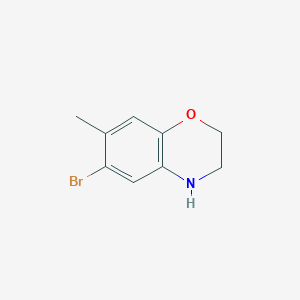
![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane](/img/structure/B13474646.png)
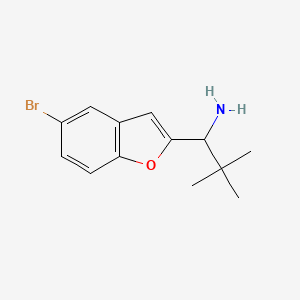
![1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride](/img/structure/B13474654.png)
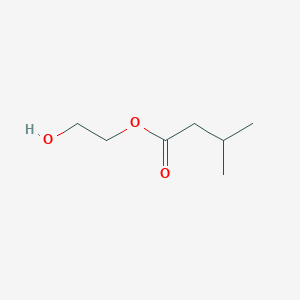
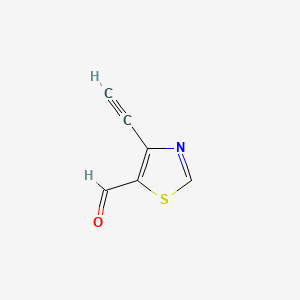

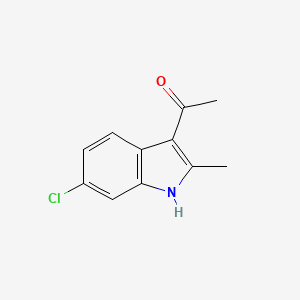


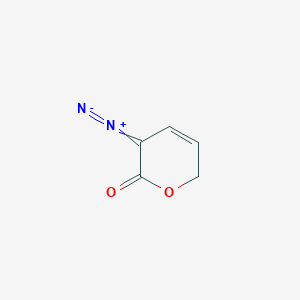
![4-[(3-Bromophenyl)sulfanyl]-3,5-difluorobenzonitrile](/img/structure/B13474721.png)
